Tetradeca-7,9-dien-1-ol
Description
Significance within Chemical Ecology and Organic Synthesis
The scientific interest in Tetradeca-7,9-dien-1-ol and related compounds stems from their established and potential roles in both natural and synthetic chemical systems.
In the field of chemical ecology , which studies the chemical signaling that mediates interactions between living organisms, long-chain unsaturated alcohols and their derivatives (acetates and aldehydes) are fundamentally important. chimia.chcoastalwiki.org Many isomers of tetradecadien-1-ol, such as (9Z,12E)-tetradeca-9,12-dien-1-ol and tetradeca-11,13-dien-1-ol, are known components of insect sex pheromones. researchgate.netvulcanchem.com These molecules are released by one organism to trigger a specific behavioral response, such as mating, in another member of the same species. For instance, specific isomers of tetradecadienyl acetate (B1210297) are critical for communication in several Lepidopteran (moth) species. Given that conjugated dienols are common structures in moth pheromones, it is plausible that this compound could function as a pheromone component for a yet-to-be-identified insect species. yorku.ca The precise geometry (E or Z configuration) of the double bonds is crucial for biological activity, as the olfactory receptors of insects are highly specific.
In organic synthesis , conjugated dienols are valued as versatile building blocks, or synthons. mdpi.com The arrangement of alternating double and single bonds allows these molecules to participate in a variety of important chemical reactions. lumenlearning.com The development of methods to synthesize these structures with high purity and specific stereochemistry is a significant goal for chemists. Common strategies for preparing conjugated dienes include the dehydration of diols (alcohols with two -OH groups) and the dehydrohalogenation (removal of H and a halogen) of allylic halides. libretexts.orglumenlearning.com More advanced and stereoselective methods, such as Heck-Mizoroki coupling, Stille coupling, and enyne metathesis, are employed to construct the diene system with precise control over the geometry of the double bonds. mdpi.com These synthetic methodologies are crucial for producing natural products and their analogues for further study, including potential pheromones like this compound.
Scope and Objectives of Research on Dienol Compounds
Research on dienol compounds is a dynamic area of organic chemistry, driven by their prevalence in biologically active molecules and their utility in synthesis. mdpi.com A primary objective is the development of novel, efficient, and highly selective synthetic methods. mdpi.com Modern research emphasizes "atom economy," designing reactions that maximize the incorporation of starting materials into the final product, thus minimizing waste. This has led to the development of catalytic processes, often using transition metals like palladium, ruthenium, or nickel, to facilitate the formation of diene structures. mdpi.com
The overarching goal of this research is to expand the toolkit of synthetic chemistry to access new and complex molecular architectures. By synthesizing dienol-containing molecules, including those not yet found in nature, chemists can create novel compounds with potential applications in medicine and materials science. For example, synthetic dienoic acids, related to dienols, have been investigated for their potential as anticancer agents. nih.govmdpi.comsciforum.net
Structure
3D Structure
Properties
CAS No. |
72648-92-1 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
tetradeca-7,9-dien-1-ol |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-8,15H,2-4,9-14H2,1H3 |
InChI Key |
TYMWFDIDOWUYRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CCCCCCCO |
Origin of Product |
United States |
Stereoisomerism and Structural Nuances of Tetradeca 7,9 Dien 1 Ol
Geometric Isomerism at the Diene System (e.g., (7Z,9Z), (7E,9Z), (7Z,9E), (7E,9E) Configurations)
The presence of a conjugated diene system, a sequence of alternating double and single bonds, at the C7 and C9 positions of Tetradeca-7,9-dien-1-ol allows for the existence of four distinct geometric isomers. This isomerism arises from the restricted rotation around the carbon-carbon double bonds, leading to different spatial arrangements of the substituents attached to these carbons. The four possible configurations are (7Z,9Z), (7E,9Z), (7Z,9E), and (7E,9E), where 'Z' (from the German zusammen) indicates that the higher-priority substituents are on the same side of the double bond, and 'E' (from the German entgegen) indicates they are on opposite sides.
Table 1: Expected 1H and 13C NMR Data for Geometric Isomers of this compound (Based on Analogous Compounds)
| Isomer Configuration | Expected 1H NMR Olefinic Proton Signals (ppm) | Expected 13C NMR Olefinic Carbon Signals (ppm) |
| (7E,9E) | ~ 5.5 - 6.5 | ~ 125 - 135 |
| (7E,9Z) | ~ 5.3 - 6.4 | ~ 124 - 133 |
| (7Z,9E) | ~ 5.2 - 6.3 | ~ 123 - 132 |
| (7Z,9Z) | ~ 5.1 - 6.2 | ~ 122 - 131 |
Note: The data in this table are estimated based on trends observed for other conjugated dienols and are not experimentally verified for this compound.
Positional Isomerism in Tetradecadienols and their Structural Variations
Positional isomers are molecules that share the same molecular formula but differ in the position of a functional group or substituent on the carbon skeleton. smolecule.com In the case of tetradecadienols, numerous positional isomers exist, distinguished by the location of the conjugated diene system along the fourteen-carbon chain. Examples include 5,7-tetradecadien-1-ol, 8,10-tetradecadien-1-ol, 9,11-tetradecadien-1-ol, and 9,12-tetradecadien-1-ol. nih.govresearchgate.netnih.govresearchgate.net
Each positional isomer exhibits unique physical and biological properties. For instance, (9Z,12E)-tetradecadien-1-ol is a major sex pheromone component for the moth Euzophera pyriella. nih.govresearchgate.net The specific positioning of the double bonds is crucial for the molecule's interaction with receptor proteins in insects.
The differentiation of these positional isomers is typically achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In mass spectrometry, the fragmentation patterns can provide clues about the location of the double bonds. NMR spectroscopy, particularly 13C NMR, offers a more definitive method for assigning the positions of the olefinic carbons.
Table 2: Examples of Positional Isomers of Tetradecadien-1-ol
| Compound Name | Molecular Formula | Position of Diene | Known Biological Significance (if any) |
| This compound | C14H26O | C7, C9 | Component of grapevine moth pheromone (as acetate) unirioja.esresearchgate.net |
| Tetradeca-8,10-dien-1-ol | C14H26O | C8, C10 | Pheromone component in some moth species researchgate.net |
| Tetradeca-9,11-dien-1-ol | C14H26O | C9, C11 | Pheromone precursor in some insects chemicalbook.com |
| (9Z,12E)-Tetradeca-9,12-dien-1-ol | C14H26O | C9, C12 | Sex pheromone of Euzophera pyriella nih.govresearchgate.net |
Conformational Analysis of the Unsaturated Chain
The unsaturated chain of this compound can adopt various conformations due to rotation around its single bonds. The most significant conformational aspect of a conjugated diene is the rotation around the central C8-C9 single bond, which gives rise to two primary planar conformations: the s-trans and s-cis conformations. Current time information in Bangalore, IN.nist.gov
In the s-trans conformation, the two double bonds are on opposite sides of the single bond, leading to a more extended and generally more stable structure due to reduced steric hindrance. nist.gov The s-cis conformation, where the double bonds are on the same side, is typically higher in energy but is a crucial conformation for certain chemical reactions, such as the Diels-Alder reaction. Current time information in Bangalore, IN.nist.gov
The conformational preferences of the entire fourteen-carbon chain are complex, influenced by a combination of torsional strain around single bonds and long-range steric interactions. The presence of the hydroxyl group can also lead to intramolecular hydrogen bonding, further influencing the preferred conformation. Computational chemistry methods can be employed to model the potential energy surface of the molecule and predict the relative stabilities of different conformers. numberanalytics.com While specific conformational analysis of this compound is not extensively documented, studies on similar long-chain unsaturated alcohols suggest that they exist as a dynamic equilibrium of multiple conformers in solution. researchgate.net
Table 3: Summary of Conformational Features of the Conjugated Diene System
| Conformation | Description | Relative Stability | Importance |
| s-trans | Double bonds are on opposite sides of the central single bond. | Generally more stable | Predominant conformation at equilibrium |
| s-cis | Double bonds are on the same side of the central single bond. | Generally less stable | Required for pericyclic reactions like the Diels-Alder reaction |
Advanced Synthetic Methodologies for Tetradeca 7,9 Dien 1 Ol and Analogues
Strategies for Diene Construction
The cornerstone of synthesizing Tetradeca-7,9-dien-1-ol and its analogs lies in the stereoselective formation of the conjugated double bond system. Various powerful synthetic methods have been developed to achieve this, each with distinct mechanisms and applications.
Wittig Reactions and Stereocontrol Mechanisms
The Wittig reaction is a classical and widely used method for alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. wiley.com For the synthesis of conjugated dienes like this compound, this typically involves the reaction of an α,β-unsaturated aldehyde with a suitable phosphonium (B103445) ylide. tandfonline.comdiva-portal.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.
Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. Stereocontrol can be achieved by careful selection of the phosphine (B1218219), the base used for ylide generation, and the reaction solvent and temperature. For instance, the synthesis of (E,Z)-7,9-dodecadien-1-yl acetate (B1210297), an analog of the target compound, has been accomplished using a stereoselective Wittig reaction as the key step. nih.gov In one approach, the reaction between an (E)-2-alkenal and a phosphorane yielded a mixture of (E,Z)- and (E,E)-isomers. tandfonline.com
| Reagents | Product Stereochemistry | Typical Yield (%) | Reference |
| (E)-2-Alkenal + Phosphonium Ylide | Mixture of (E,Z) and (E,E) isomers | ~40-60 | tandfonline.com |
| 2-Alkynal + Phosphonium Ylide followed by Lindlar reduction | (Z,E) and (Z,Z) isomers | >40 | researchgate.net |
| 7-Hydroxyheptanal (B3188561) derivative + Diethyl cyanomethylphosphonate | (E,Z)-dodecadien-1-yl acetate | Not specified | nih.govresearchgate.net |
This table presents typical outcomes for Wittig reactions in the synthesis of conjugated dienols and their derivatives.
Olefin Metathesis Approaches (e.g., Grubbs Catalyst Applications)
Olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds. Catalysts developed by Grubbs, which are based on ruthenium carbene complexes, are particularly effective and tolerant of various functional groups, including alcohols. google.comgoogle.comutc.edu Cross-metathesis (CM) is a key strategy for synthesizing conjugated dienes from simpler olefin precursors. nih.gov
For example, Z-selective cross-metathesis has been successfully applied to the synthesis of insect pheromones. The reaction of a seed-oil-derived alcohol with 1-hexene (B165129) in the presence of a Z-selective ruthenium catalyst can produce the desired dienol in good yield and high cis-selectivity. nih.gov This methodology offers a more atom-economical and often shorter route compared to traditional methods. nih.gov
| Catalyst | Reactants | Product | Yield (%) | Z-Selectivity (%) | Reference |
| Grubbs Z-selective catalyst (1) | Oleyl alcohol + 1-Hexene | (Z)-7-Dodecen-1-ol analog | 77 | 86 | nih.gov |
| Grubbs Z-selective catalyst (1) | 11-Eicosenol + 1-Hexene | (Z)-9-Tetradecen-1-ol analog | 75 | 86 | nih.gov |
| Second Generation Grubbs Catalyst | 1-Hexene + 5-Hexenyl acetate | 5-Decenyl acetate | >98% pure | 80:20 to 84:16 trans:cis | google.com |
This table illustrates the application of Grubbs catalysts in the synthesis of long-chain unsaturated alcohols and acetates.
Stereoselective Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, are highly effective for the stereospecific construction of conjugated dienes. These methods involve the coupling of a vinyl organometallic reagent with a vinyl halide or triflate, preserving the stereochemistry of the starting materials in the final product.
For instance, the synthesis of all four geometric isomers of 9,11-tetradecadienyl acetate has been achieved using a general method applicable to 1,3-dienes, highlighting the power of these coupling strategies. pherobase.com Palladium-catalyzed reactions of alkenylalanes with alkenyl halides have also been shown to be a novel and stereospecific route to alkenyl-alkenyl cross-coupling. The choice of ligand on the palladium catalyst can be crucial for controlling regioselectivity in certain cross-coupling reactions.
Multi-Step Conversions from Precursor Alcohols or Esters
The synthesis of this compound can also be approached through the functional group manipulation of precursor molecules. A common strategy involves starting with a commercially available or easily synthesized alcohol or ester and building the carbon chain and diene functionality through a series of reactions.
One such multi-step synthesis might involve the oxidation of a precursor alcohol to an aldehyde, followed by a Wittig reaction to introduce one of the double bonds. mdpi.com Subsequent reactions, such as another coupling reaction or an elimination, would then be used to form the second double bond of the conjugated system. For example, the synthesis of (E,Z)-7,9-dodecadien-1-yl acetate has been reported starting from aleuritic acid, which is oxidatively cleaved to provide a 7-hydroxyheptanal precursor. nih.govresearchgate.net This aldehyde then undergoes further reactions to build the final diene structure.
Chemoenzymatic Synthesis and Biocatalytic Transformations
Chemoenzymatic approaches combine the selectivity of biocatalysts with the efficiency of chemical synthesis, offering powerful routes to enantiomerically pure compounds. For chiral molecules like analogs of this compound, enzymes can be used for kinetic resolutions or asymmetric reductions.
Lipases are commonly employed for the kinetic resolution of racemic alcohols through enantioselective acylation. researchgate.netnih.govresearchgate.netresearchgate.net For instance, the lipase (B570770) from Candida antarctica (Novozym 435) has been used to resolve a variety of secondary alcohols, including long-chain unsaturated ones, with high enantiomeric excess. researchgate.net This allows for the separation of enantiomers of a precursor alcohol, which can then be carried forward to synthesize a specific stereoisomer of the target diene.
Biocatalytic reductions of prochiral ketones or enones using alcohol dehydrogenases (ADHs) or ene-reductases can provide direct access to chiral alcohols with high stereoselectivity. While specific examples for this compound are not prevalent, the methodology has been widely applied in the synthesis of other chiral pheromones and natural products. rsc.org
| Enzyme | Reaction Type | Substrate Type | Outcome | Reference |
| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution (Acylation) | Racemic secondary alcohols | Enantiopure alcohols and acetates (>99% ee) | researchgate.net |
| Porcine Pancreatic Lipase (PPL) | Kinetic Resolution (Acylation) | Racemic 1,2-diols | Good conversion and selectivity | nih.gov |
| Alcohol Dehydrogenases (ADHs) | Asymmetric Reduction | Prochiral ketones | Chiral alcohols | rsc.org |
This table summarizes common chemoenzymatic strategies applicable to the synthesis of chiral long-chain alcohols.
Evaluation of Synthetic Route Efficiency and Selectivity
Wittig Reactions: While being a workhorse in olefin synthesis, traditional Wittig reactions can suffer from moderate to low stereoselectivity, often producing mixtures of E/Z isomers that require challenging purification. tandfonline.com However, modern modifications and careful choice of reagents can improve selectivity. The generation of stoichiometric amounts of phosphine oxide byproduct can also be a drawback, especially on a large scale. nih.gov
Olefin Metathesis: Metathesis routes, particularly with modern Z-selective catalysts, can offer highly efficient and stereoselective syntheses from readily available starting materials. nih.gov These methods are often more atom-economical and can significantly shorten synthetic sequences. The high cost of some ruthenium catalysts can be a consideration, although catalyst loadings are often low.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions generally provide excellent stereoselectivity, as the geometry of the starting vinyl partners is retained in the product. The main challenges can be the preparation of the required stereodefined vinyl organometallic and vinyl halide/triflate coupling partners.
Ultimately, the most efficient route will depend on the desired stereoisomer of this compound and the scale of the synthesis. For laboratory-scale synthesis where high stereopurity is paramount, a combination of cross-coupling or stereoselective metathesis with a chemoenzymatic resolution step may be the optimal approach. For larger-scale production, the cost and atom economy of the chosen route become increasingly important considerations.
Chemical Reactivity and Derivatization of Tetradeca 7,9 Dien 1 Ol
Reactions of the Dienol Functionality
The conjugated diene system, composed of two double bonds at the 7th and 9th carbon positions, is a key site of reactivity in Tetradeca-7,9-dien-1-ol. This system can participate in a range of reactions, including oxidation, reduction, and pericyclic reactions.
Oxidation Pathways to Corresponding Aldehydes and Carboxylic Acids
The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. ibchem.comlibretexts.org The oxidation proceeds in a two-step manner, with the aldehyde being an intermediate in the formation of the carboxylic acid. ibchem.comlibretexts.orglibretexts.org
Common oxidizing agents for this transformation include potassium dichromate(VI) (K₂Cr₂O₇) or sodium dichromate(VI) in the presence of dilute sulfuric acid. ibchem.comlibretexts.orgsavemyexams.com When the reaction is carried out, the orange dichromate(VI) ion is reduced to the green chromium(III) ion, providing a visual indication of the reaction's progress. ibchem.comsavemyexams.com To obtain the aldehyde, it is necessary to distill it from the reaction mixture as it forms to prevent further oxidation to the carboxylic acid. libretexts.orgsavemyexams.com This is feasible because the aldehyde generally has a lower boiling point than the corresponding alcohol and carboxylic acid. ibchem.com For the complete conversion to the carboxylic acid, the alcohol is heated under reflux with an excess of the oxidizing agent. libretexts.org
| Reagent | Product | Conditions |
| K₂Cr₂O₇ / H₂SO₄ | Tetradeca-7,9-dienal | Distillation |
| K₂Cr₂O₇ / H₂SO₄ | Tetradeca-7,9-dienoic acid | Reflux |
| KMnO₄ / H₂SO₄ | Tetradeca-7,9-dienoic acid | --- |
This table outlines the oxidation reactions of this compound.
Selective Reduction Reactions of Double Bonds
The double bonds within the diene system can be selectively reduced. For instance, catalytic hydrogenation can be employed to saturate the double bonds. The choice of catalyst and reaction conditions can influence the stereochemistry of the resulting saturated product.
While specific studies on the selective reduction of this compound are not prevalent in the provided search results, general principles of alkyne and diene reduction can be applied. For example, the reduction of similar diynols has been studied, where different catalysts and conditions lead to various degrees of saturation and stereoselectivity. thieme-connect.de The reduction of γ-aryl-α,β-unsaturated-γ-ketoesters with sodium borohydride (B1222165) in methanol (B129727) has been shown to reduce both the keto and ester groups and saturate the double bond. beilstein-journals.org
Cycloaddition and Other Pericyclic Reactions
The conjugated diene of this compound is capable of participating in cycloaddition reactions, such as the Diels-Alder reaction. escholarship.org In these reactions, the diene reacts with a dienophile to form a six-membered ring. The stereochemistry of the starting diene influences the stereochemistry of the resulting cyclic product. The reactivity in these reactions can be influenced by substituents on both the diene and the dienophile. researchgate.net While specific examples involving this compound are not detailed in the search results, the general reactivity pattern of conjugated dienes suggests its potential to undergo such transformations. google.comresearchgate.net
Esterification Reactions and Formation of Acetate (B1210297) Derivatives
The primary hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives to form esters. cymitquimica.com A common example is the formation of Tetradeca-7,9-dien-1-yl acetate. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and may be driven to completion by removing the water formed during the reaction. smolecule.com
The acetate derivative, (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate, is a known sex pheromone component for several insect species. nist.govresearchgate.net Its synthesis often involves the esterification of the corresponding alcohol. smolecule.com The molecular formula for this acetate is C₁₆H₂₈O₂. nist.gov
| Reactant | Product | Catalyst |
| Acetic Acid | Tetradeca-7,9-dien-1-yl acetate | H₂SO₄ or p-TSA |
| Acetic Anhydride | Tetradeca-7,9-dien-1-yl acetate | Acid catalyst |
This table summarizes the esterification of this compound to its acetate derivative.
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. chemguide.co.uk Once converted, a wide range of nucleophiles can be introduced at the C1 position. For example, reaction with a hydroxide (B78521) ion would regenerate the alcohol, while other nucleophiles like amines could be used to introduce new functional groups. chemguide.co.uk The mechanism of these substitutions (Sɴ1 or Sɴ2) will depend on the substrate, nucleophile, and reaction conditions. chemguide.co.uk
Regioselective and Stereoselective Chemical Modifications
Achieving regioselectivity and stereoselectivity in the chemical modification of this compound is crucial for the synthesis of specific isomers of its derivatives. youtube.com For instance, stereoselective synthesis methods are employed to produce specific isomers of pheromones like (9Z,12E)-tetradeca-9,12-dien-1-yl acetate.
Research into the stereoselective synthesis of related compounds, such as specialized pro-resolving mediators, highlights the importance of controlling the stereochemistry at each step of a synthetic sequence. uio.no Techniques like the Horner-Wadsworth-Emmons reaction and various catalyzed reductions are often used to control the geometry of double bonds. researchgate.net The development of stereoselective methods for the synthesis of dienoic acids and their derivatives is an active area of research. researchgate.net
Elucidation of Structure: Advanced Spectroscopic and Chromatographic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds, including the precise arrangement of atoms and their stereochemical relationships.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental framework for the structure of Tetradeca-7,9-dien-1-ol.
The ¹H NMR spectrum reveals the different types of protons and their immediate electronic environment. Key signals include a triplet corresponding to the terminal methyl group (C14), broad multiplets for the methylene (B1212753) groups (C2-C6 and C11-C13) of the aliphatic chain, and a characteristic triplet for the methylene group adjacent to the hydroxyl function (C1). The most diagnostic region is the olefinic part of the spectrum, where the protons on the conjugated double bonds (C7, C8, C9, C10) resonate. The chemical shifts and coupling constants (J-values) of these vinylic protons are crucial for determining the E/Z (trans/cis) configuration of the double bonds.
The ¹³C NMR spectrum complements the proton data by showing the number of chemically distinct carbon atoms. The spectrum would display signals for the terminal methyl carbon, several signals in the aliphatic region for the methylene carbons, a downfield signal for the carbon bearing the hydroxyl group (C1), and four distinct signals in the olefinic region for the sp²-hybridized carbons of the diene system (C7, C8, C9, C10).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| C1 (-CH₂OH) | ~3.6 (t) | ~62 | Methylene group attached to the hydroxyl functional group. |
| C2-C6, C11-C13 (-CH₂-) | ~1.3-2.2 (m) | ~25-33 | Aliphatic methylene groups in the carbon chain. |
| C7, C8, C9, C10 (=CH-) | ~5.3-6.5 (m) | ~125-135 | Vinylic protons and carbons of the conjugated diene system. |
| C14 (-CH₃) | ~0.9 (t) | ~14 | Terminal methyl group. |
| -OH | Variable | - | Chemical shift is concentration and solvent dependent. |
| (Note: t = triplet, m = multiplet. Predicted values are based on typical shifts for similar functional groups.) |
2D NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei. researchgate.net
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those on adjacent carbons (³J-coupling). It would show correlations between the protons on C1 and C2, along the entire aliphatic chain, and critically, through the conjugated diene system (C7 through C10), confirming the connectivity of the carbon backbone.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum based on the already assigned proton signals from the ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²J and ³J), which is invaluable for connecting different fragments of the molecule. For instance, it would show correlations from the protons on C6 to the olefinic carbons C7 and C8, and from the protons on C11 to carbons C9 and C10, definitively placing the diene system within the tetradecanol (B45765) framework.
The olefinic region of the ¹H NMR spectrum of this compound can be complex due to the overlapping signals of the four vinylic protons and their mutual couplings. Spin-simulation is a computational method used to validate the stereochemical assignment. By inputting the experimentally determined chemical shifts and coupling constants into a simulation program, a theoretical spectrum is generated. This theoretical spectrum is then compared to the experimental one. A close match confirms the accuracy of the assigned J-values, which in turn solidifies the determination of the E/Z geometry of the double bonds at positions 7 and 9.
Mass Spectrometry (MS) in Structural Elucidation and Fragment Analysis
Mass spectrometry provides information about the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern. For this compound (molecular weight: 210.36 g/mol ), the mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 210, confirming its molecular formula (C₁₄H₂₆O).
The fragmentation pattern is characteristic of long-chain alcohols and unsaturated systems. Key fragmentation pathways include:
Loss of water (M-18): A prominent peak at m/z 192 ([M-H₂O]⁺) is expected due to the facile dehydration of the alcohol.
Alpha-cleavage: Cleavage of the C1-C2 bond is less common for primary alcohols.
Cleavage of the hydrocarbon chain: The aliphatic chain can fragment at various points, leading to a series of peaks separated by 14 mass units (-CH₂-).
McLafferty Rearrangement: While more common in carbonyl compounds, rearrangements can occur.
Cleavage near the double bonds: Fragmentation is often promoted at the allylic positions, providing information about the location of the diene system.
Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 210 | [C₁₄H₂₆O]⁺ | Molecular Ion (M⁺) |
| 192 | [C₁₄H₂₄]⁺ | Loss of water (H₂O) from the molecular ion. |
| Various | [CₙH₂ₙ₋₁]⁺, [CₙH₂ₙ₊₁]⁺ | Cleavage along the hydrocarbon chain. |
| 67, 81, 95 | Characteristic ions for cyclic fragments formed from cleavage of the diene system. |
Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wikipedia.orglibretexts.org The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. msu.eduvscht.cz
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding. utdallas.edu
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region corresponds to the stretching vibration of the C-O single bond.
C-H Stretch: Absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching of the sp³-hybridized carbons in the aliphatic chain. C-H stretching from the sp²-hybridized carbons of the double bonds would appear just above 3000 cm⁻¹ (typically 3010-3040 cm⁻¹).
C=C Stretch: The conjugated carbon-carbon double bonds of the diene system will give rise to one or two absorption bands in the 1600-1680 cm⁻¹ region. vscht.cz Conjugation typically lowers the frequency compared to an isolated double bond.
=C-H Bend: Out-of-plane bending vibrations for the hydrogens on the double bonds occur in the 650-1000 cm⁻¹ region. The exact position of these bands can provide further evidence for the stereochemistry (cis/trans) of the double bonds.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 (broad) | O-H Stretch | Alcohol (-OH) |
| 3010-3040 | =C-H Stretch | Alkene (sp² C-H) |
| 2850-2960 | -C-H Stretch | Alkane (sp³ C-H) |
| 1600-1680 | C=C Stretch | Conjugated Diene |
| 1050-1150 | C-O Stretch | Primary Alcohol |
| 650-1000 | =C-H Bend | Alkene |
Gas Chromatography (GC) for Purity Assessment and Isomer Separation
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. purdue.edu50megs.com It is used to assess the purity of a this compound sample and to separate its various geometric isomers (e.g., 7E,9E; 7E,9Z; 7Z,9E; 7Z,9Z). odinity.com
The separation is based on the differential partitioning of the analytes between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase coated on the inside of a long capillary column. cloudfront.net For the separation of long-chain alcohol isomers, the choice of stationary phase is critical. nih.gov
Purity Assessment: A pure sample of a single isomer of this compound will appear as a single, sharp peak in the chromatogram. The presence of multiple peaks would indicate impurities or the presence of other isomers.
Isomer Separation: The different geometric isomers of this compound have slightly different boiling points and polarities, which allows for their separation using GC. Highly polar capillary columns (e.g., those with cyanopropyl stationary phases) are often effective in resolving cis/trans isomers of unsaturated fatty alcohols. nih.gov The elution order depends on factors like the column polarity and temperature program. Generally, trans isomers tend to have slightly higher boiling points but may elute earlier or later than cis isomers depending on the specific interactions with the stationary phase. Chiral stationary phases can be employed if enantiomeric separation is required, though this compound is achiral unless substituted. gcms.cz
for this compound
The structural elucidation of semiochemicals such as this compound, a compound often implicated in insect communication, relies on the synergy of sophisticated analytical techniques. Among the most powerful methods are coupled chromatographic and spectroscopic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Electroantennographic Detection (GC-EAD). These methods provide detailed information on the compound's molecular weight, fragmentation pattern, and biological activity, which are crucial for its unambiguous identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an indispensable tool for the analysis of volatile compounds like this compound. In this technique, the compound is first separated from a mixture based on its volatility and interaction with a stationary phase in a gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio.
Key fragmentation pathways for long-chain alcohols include the loss of a water molecule ([M-18]⁺), and alpha-cleavage adjacent to the oxygen atom. For this compound, characteristic fragmentation would also be influenced by the conjugated diene system. The cleavage of bonds within the hydrocarbon chain would produce a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups). The presence of the conjugated double bonds at the C7 and C9 positions would likely lead to characteristic fragmentation patterns resulting from allylic and vinylic cleavages, providing clues to the location of the unsaturation.
Table 1: Predicted Key Mass Spectral Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Interpretation |
| 210 | [C₁₄H₂₆O]⁺ | Molecular Ion (M⁺) |
| 192 | [C₁₄H₂₄]⁺ | Loss of H₂O (M-18) |
| Various | [CₙH₂ₙ₊₁]⁺, [CₙH₂ₙ₋₁]⁺, etc. | Aliphatic chain fragments |
| Specific fragments | - | Fragments resulting from cleavage near the conjugated diene system |
Note: This table is based on predicted fragmentation patterns for a C14 dienol and is for illustrative purposes, as specific experimental data for this compound is not publicly available.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful bioassay technique used to identify biologically active compounds from a complex mixture. This method is particularly valuable in the study of insect pheromones. researchgate.net In a GC-EAD setup, the effluent from the gas chromatograph is split into two streams. One stream is directed to a conventional detector (such as a Flame Ionization Detector or FID), while the other is passed over an insect's antenna. If a compound eluting from the GC column is biologically active (i.e., it can be detected by the insect's olfactory receptors), it will elicit an electrical response from the antenna, which is recorded as a peak on an electroantennogram (EAG).
The identification of this compound as a component of an insect's pheromone blend would be confirmed by a simultaneous peak in both the FID chromatogram and the EAG. researchgate.net The FID peak indicates the presence and quantity of the compound, while the corresponding EAG peak confirms its biological relevance to the insect species being tested. This technique is highly sensitive and specific, as it directly uses the insect's own sensory organ as a detector. Research on other lepidopteran pheromones with conjugated diene systems has successfully utilized GC-EAD to pinpoint the active components in glandular extracts. nih.govnih.gov
Table 2: Illustrative GC-EAD Response Data for a Hypothetical Insect Species Sensitive to this compound
| Retention Time (min) | FID Response (pA) | EAD Response (mV) | Compound Identification |
| 15.2 | 50.8 | 0.05 | Non-active compound |
| 16.5 | 15.2 | 1.2 | This compound |
| 17.8 | 35.1 | 0.08 | Non-active compound |
Note: This table presents hypothetical data to illustrate the expected outcome of a GC-EAD analysis for a biologically active compound. Actual retention times and responses would vary depending on the specific analytical conditions and the insect species.
The combination of GC-MS and GC-EAD provides a robust methodology for the structural elucidation and biological validation of this compound as a semiochemical. While GC-MS provides the chemical fingerprint of the molecule, GC-EAD confirms its role in insect communication, making this combined approach a cornerstone of chemical ecology research.
Biosynthetic Pathways and Metabolic Engineering of Dienol Pheromones
Natural Biosynthesis of Tetradecadienols in Lepidopteran Species
The biosynthesis of Type I moth sex pheromones, which include alcohols, aldehydes, and acetates with C10-C18 backbones, is a multi-step enzymatic process that originates from common fatty acids. pnas.orgnih.govslu.se This pathway is characterized by a series of modifications, including desaturation, chain-shortening or elongation, and terminal functional group formation, to produce the species-specific pheromone blend. nih.govplos.orgnih.gov
Role of Fatty Acyl Desaturases in Double Bond Introduction
A critical step in the biosynthesis of unsaturated pheromones like Tetradeca-7,9-dien-1-ol is the introduction of double bonds into the fatty acid precursor. This is catalyzed by a class of enzymes known as fatty acyl desaturases (FADs). nih.govmdpi.com These enzymes exhibit remarkable regio- and stereospecificity, which is a key determinant of the final pheromone structure and its biological activity. pnas.org
In Lepidoptera, a diverse family of FADs has evolved, with many lineages specific to this order. nih.gov The most prominent among these are the Δ11-desaturases, which are frequently involved in pheromone biosynthesis. slu.seharvard.edu However, other desaturases with differing specificities, such as Δ5, Δ9, and Δ10,12, also play crucial roles in generating the vast array of lepidopteran pheromones. pnas.orgnih.gov For instance, the biosynthesis of bombykol, (E,Z)-10,12-hexadecadien-1-ol, in the silkmoth Bombyx mori, involves a bifunctional desaturase that catalyzes both Z11 desaturation and a subsequent Δ10,12 desaturation to create the conjugated diene system. pnas.org The evolution of these specialized desaturases from their metabolic counterparts, the Δ9-desaturases, is thought to be a significant factor in the diversification of moth pheromones. nih.gov
| Desaturase Type | Function in Pheromone Biosynthesis | Example Species |
| Δ11-desaturase | Introduces a double bond at the 11th carbon position. | Heliothis virescens, Helicoverpa zea slu.se |
| Bifunctional Δ11/Δ10,12-desaturase | Catalyzes two consecutive desaturation steps to form a conjugated diene. | Bombyx mori pnas.org |
| Δ5-desaturase | Introduces a double bond at the 5th carbon position. | Ctenopseustis obliquana, C. herana nih.gov |
| Terminal desaturase | Introduces a double bond at the methyl-end of the fatty acid. | Operophtera brumata harvard.edunih.gov |
Chain Shortening Mechanisms and Elongation Pathways
Following desaturation, the fatty acyl-CoA precursors often undergo chain length modification to achieve the precise carbon backbone of the final pheromone. Both chain shortening and elongation processes are utilized, though chain shortening appears to be more common in the synthesis of Type I pheromones. researchgate.net
Chain shortening is typically accomplished through a limited number of β-oxidation cycles within the peroxisomes. mdpi.comgoogle.com This process systematically removes two-carbon units from the carboxyl end of the fatty acyl chain. plos.org While the enzymes involved in this specific, limited chain-shortening for pheromone biosynthesis are not yet fully characterized, their importance in generating the correct chain length is well-established. pnas.orgmdpi.com
Conversely, chain elongation can also occur, adding two-carbon units to the fatty acid precursor. google.comnih.gov This process is less frequent for Type I pheromones but is a key step in the biosynthesis of some Type II hydrocarbon pheromones. harvard.edu
Enzymes Involved in Terminal Functional Group Formation
The final step in the biosynthesis of dienol pheromones like this compound is the modification of the terminal carboxyl group to an alcohol. This reduction is catalyzed by fatty acyl reductases (FARs). nih.govbohrium.com These enzymes are often specific to the pheromone gland and play a pivotal role in determining the final functional group of the pheromone component. mdpi.combohrium.com
In some moth species, multiple FARs with different substrate specificities have been identified, allowing for the production of a complex blend of pheromone components with varying chain lengths. bohrium.com For example, some Spodoptera species possess two distinct pgFARs, one specific for C16 acyls and another for C14 acyls. bohrium.com
The resulting fatty alcohols can themselves be the final pheromone component, or they can be further modified. For instance, they can be oxidized to aldehydes by alcohol oxidases/dehydrogenases or esterified to acetates by acetyltransferases. nih.govmdpi.comresearchgate.net
Heterologous Expression Systems for Pheromone Bioproduction (e.g., Yeast Systems)
The chemical synthesis of insect pheromones can be complex and costly. A promising alternative is the use of engineered microorganisms to produce these compounds biologically. frontiersin.org Yeast, particularly Saccharomyces cerevisiae and Yarrowia lipolytica, has emerged as a powerful heterologous host for the production of moth pheromones and their precursors. frontiersin.orgharvard.eduoup.com
Yeast cells naturally produce C16 and C18 fatty acids, which are the ideal starting materials for the biosynthesis of many lepidopteran pheromones. frontiersin.org By introducing the necessary biosynthetic genes from moths, such as desaturases and reductases, into yeast, the metabolic machinery of the yeast can be harnessed to produce the desired pheromone components. nih.govharvard.edu For example, the co-expression of a moth desaturase and a fatty acyl reductase in S. cerevisiae has successfully led to the production of (Z)-11-hexadecenol. harvard.edu
The oleaginous yeast Yarrowia lipolytica is also a particularly attractive host due to its high capacity for fatty acid synthesis. researchgate.net Researchers have successfully engineered Y. lipolytica to produce various moth pheromone precursors. oup.com
Genetic Engineering Approaches for Enhanced Biosynthesis and Yield Optimization
While the heterologous expression of pheromone biosynthetic pathways in yeast is a significant first step, further genetic engineering is often required to achieve high yields suitable for commercial production. Several strategies have been employed to optimize pheromone production in these microbial cell factories. frontiersin.org
One key approach is to increase the availability of the fatty acid precursors. This can be achieved by overexpressing genes involved in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). frontiersin.org Another strategy is to eliminate competing metabolic pathways that divert fatty acids away from pheromone production. For instance, deleting genes involved in β-oxidation or storage lipid synthesis can increase the pool of fatty acids available for conversion to pheromones. oup.comresearchgate.net
Furthermore, optimizing the expression levels of the heterologous pheromone biosynthetic genes is crucial. This can involve using strong promoters and ensuring the proper localization of the enzymes within the cell. researchgate.net For example, pheromone-gland-specific FARs are localized to the endoplasmic reticulum. bohrium.com In some cases, rewiring the host's own regulatory networks, such as the pheromone response pathway in S. cerevisiae, can be used to create auto-inducible systems that enhance production. acs.org
Recent advancements have also focused on engineering the host to perform the complete biosynthetic pathway, including the final functional group modifications. For example, the yeast acetyltransferase ATF1 has been shown to efficiently acetylate insect pheromone alcohols, providing a means to produce acetate (B1210297) pheromone components in yeast. nih.gov
Through these combined metabolic engineering and synthetic biology approaches, the development of cost-effective and sustainable "pheromone breweries" is becoming an increasingly attainable goal, paving the way for wider application of pheromone-based pest control strategies. frontiersin.orgharvard.edu
Ecological Roles and Behavioral Entomology of Tetradeca 7,9 Dien 1 Ol
Function as a Sex Pheromone in Insect Communication Systems
Tetradeca-7,9-dien-1-ol and its structural relatives are integral to the reproductive strategies of several moth species, primarily functioning as female-emitted sex pheromones to attract conspecific males. In the moth Euzophera pyriella, a significant pest in pear orchards, (Z,E)-9,12-Tetradecadien-1-ol has been identified as the major and most active component of its female sex pheromone. researchgate.netbioone.orgfao.org Analysis of extracts from the sex pheromone glands of virgin female moths revealed the presence of this compound, which proved to be a potent attractant for males in field studies. researchgate.net
In contrast, the chemical communication system of the European grapevine moth, Lobesia botrana, utilizes a related C12 compound, (E,Z)-7,9-dodecadien-1-ol, as a minor but crucial component of its pheromone blend. researchgate.netnih.gov The primary component is (E,Z)-7,9-dodecadienyl acetate (B1210297). researchgate.net The alcohol, (E,Z)-7,9-dodecadien-1-ol, acts synergistically, enhancing the attractiveness of the main acetate component to males. researchgate.net This highlights that the function of these dienols can range from being the primary attractant to a synergistic enhancer within a multi-component signal.
Table 1: Function of Dienols in Insect Sex Pheromone Systems
| Compound | Insect Species | Family | Function |
|---|---|---|---|
| (Z,E)-9,12-Tetradecadien-1-ol | Euzophera pyriella | Pyralidae | Major sex pheromone component researchgate.netbioone.org |
| (E,Z)-7,9-dodecadien-1-ol | Lobesia botrana | Tortricidae | Minor, synergistic sex pheromone component researchgate.netnih.gov |
| (Z,E)-9,12-Tetradecadien-1-ol | Euzophera punicaella | Pyralidae | Sex pheromone component researchgate.net |
| (Z,E)-9,12-Tetradecadien-1-ol | Plodia interpunctella | Pyralidae | Sex pheromone component researchgate.net |
| (Z,E)-9,12-Tetradecadien-1-ol | Cadra cautella | Pyralidae | Sex pheromone component researchgate.net |
Olfactory Receptor Interactions and Downstream Signaling Pathways in Insects
The detection of pheromones such as this compound and its analogs is a highly sensitive and specific process mediated by the insect's olfactory system. This process begins when pheromone molecules enter the pores of specialized sensory hairs, or sensilla, on the male's antennae and bind to olfactory receptors (ORs) on the dendritic membrane of olfactory receptor neurons (ORNs). researchgate.netnih.gov In insects, these ORs are not G-protein coupled receptors as in vertebrates, but are ligand-gated ion channels. They typically form a heteromeric complex consisting of a variable, ligand-binding OR subunit and a highly conserved co-receptor subunit known as Orco. nih.gov
Binding of the pheromone molecule to the specific OR induces a conformational change, opening the ion channel and leading to an influx of cations. This depolarizes the neuron's membrane, generating an electrical signal or action potential. This signal is then transmitted to the antennal lobe of the insect's brain for processing. nih.gov
In Euzophera pyriella, electroantennogram (EAG) studies have demonstrated that the antennae of male moths exhibit a strong electrical response to (Z,E)-9,12-Tetradecadien-1-ol, confirming the presence of specific receptors for this compound. researchgate.netfao.orgflvc.org Similarly, for Lobesia botrana, male antennae respond to the pheromone blend, with the major acetate component eliciting a stronger response than the minor alcohol component, (E,Z)-7,9-dodecadien-1-ol. nih.gov Single-cell recordings have further revealed that in L. botrana, different ORNs are tuned to different compounds, including the main pheromone component and various plant volatiles, indicating a complex integration of environmental chemical cues. researchgate.net While the precise OR genes responsible for detecting these specific dienols have not been identified in these species, the electrophysiological data provide clear evidence of their interaction with the olfactory system.
Behavioral Responses Elicited in Target Insect Species
The activation of olfactory pathways by this compound and its analogs triggers a cascade of innate behaviors in male moths, culminating in mating. The most prominent response is long-range attraction and upwind flight towards the pheromone source.
In field trials with Euzophera pyriella, traps baited with synthetic (Z,E)-9,12-Tetradecadien-1-ol alone were highly effective at capturing male moths, demonstrating that this single component is sufficient to elicit the full sequence of attraction behaviors. researchgate.netflvc.orgresearchgate.net The addition of another compound found in the gland, (Z)-8-Dodecenyl acetate, did not significantly increase trap catches compared to the dienol alone. researchgate.net
For Lobesia botrana, the behavioral response is more nuanced, reflecting the multi-component nature of its pheromone. While the main component, (E,Z)-7,9-dodecadienyl acetate, is attractive on its own, the presence of (E,Z)-7,9-dodecadien-1-ol significantly enhances male attraction and flight activity towards the source. researchgate.netpurdue.edu This synergistic effect underscores the importance of minor components in optimizing the pheromone signal for successful mate location.
Table 2: Behavioral Responses to Dienol Pheromones
| Insect Species | Compound(s) | Behavioral Response | Key Finding |
|---|---|---|---|
| Euzophera pyriella | (Z,E)-9,12-Tetradecadien-1-ol | Attraction, Flight Activity | This single component is sufficient to attract males for trapping. researchgate.netflvc.org |
| Lobesia botrana | (E,Z)-7,9-dodecadienyl acetate + (E,Z)-7,9-dodecadien-1-ol | Enhanced Attraction, Flight Activity | The alcohol synergizes the acetate, increasing male response. researchgate.net |
Specificity of Pheromone Isomers in Insect Recognition and Communication
The chemical structure, particularly the geometry of the double bonds (isomers), of a pheromone is critical for its biological activity. The olfactory receptors of insects are highly selective, and even small changes in the isomeric composition of a pheromone blend can drastically alter or eliminate the behavioral response. ucpress.edunih.gov This isomeric specificity is a key mechanism for ensuring reproductive isolation between closely related species that might use similar chemical structures in their pheromones.
In the case of Lobesia botrana, the naturally produced and behaviorally active alcohol is the (E,Z)-isomer of 7,9-dodecadien-1-ol. researchgate.net Studies on the synthesis and field testing of the L. botrana pheromone have shown that while the presence of the (E,E)-isomer did not appear to inhibit the attractiveness of the primary (E,Z)-acetate component, the precise natural blend containing the (E,Z)-alcohol is what provides the synergistic enhancement. researchgate.netresearchgate.net
For Euzophera pyriella, the identified major pheromone component is specifically the (Z,E)-isomer of 9,12-tetradecadien-1-ol. The high efficacy of this particular isomer in both electrophysiological assays and field trapping studies points to a highly specific receptor system in the male moths, tuned to this precise molecular configuration. researchgate.netflvc.org
Role in Inter- and Intraspecific Chemical Communication Dynamics
The primary intraspecific role of this compound and its analogs is to facilitate reproduction by enabling males to find receptive females of the same species. In Euzophera pyriella, the communication is relatively straightforward, with (Z,E)-9,12-Tetradecadien-1-ol acting as the main channel of communication. bioone.org In Lobesia botrana, the dienol is part of a more complex message, where the specific ratio of components fine-tunes the signal, likely conveying information about the suitability of the female or her location. researchgate.net
In an interspecific context, the unique chemical signature of a species' pheromone blend helps to prevent cross-attraction and hybridization with other species. The high specificity of the pheromone signal acts as a reproductive barrier. ucpress.edunih.gov However, because different species, particularly within the same family, may use common compounds in their pheromone blends, there is potential for interspecific "eavesdropping" or interference. For example, (Z,E)-9,12-Tetradecadien-1-ol is a known sex pheromone component in several species within the Pyralidae family, including major pests like Plodia interpunctella and Cadra cautella. researchgate.net The presence of this shared component among different species cohabiting the same environment can lead to complex ecological interactions, such as competition for signaling space or accidental attraction to the wrong species, although specificity is often maintained by the presence and ratio of other minor components in the blend.
No Information Available for "this compound" in Integrated Pest Management
Extensive research has yielded no specific information regarding the application of the chemical compound “this compound” in the field of Integrated Pest Management (IPM). Scientific literature and pest management resources primarily focus on other, structurally distinct pheromones for pest surveillance, mating disruption, and the development of sustainable pest control agents.
While numerous dienols and their acetate derivatives are utilized as sex pheromones for various insect pests, the specific isomer this compound is not prominently featured as a key component in these applications. For instance, the well-documented sex pheromone for the European grapevine moth (Lobesia botrana) is (E,Z)-7,9-dodecadienyl acetate, and for the European grape berry moth (Eupoecilia ambiguella), it is (Z)-9-dodecenyl acetate. These compounds differ from the requested molecule in carbon chain length and/or the position of the double bonds.
Consequently, it is not possible to provide a detailed and scientifically accurate article on the applications of “this compound” in IPM based on the specified outline, as there is no available data for the following sections:
Applications in Integrated Pest Management Ipm and Agricultural Entomology
Integration with Other Pest Control Methods
Therefore, no data tables or detailed research findings concerning "Tetradeca-7,9-dien-1-ol" can be presented.
Structure Activity Relationship Sar Studies of Tetradecadienols
Impact of Double Bond Position and Configuration on Pheromonal Activity
The position and geometric configuration (Z or E) of the double bonds in the 14-carbon chain of tetradecadienols are critical determinants of their pheromonal activity. openagrar.de Even minor changes to these features can drastically alter or eliminate the biological response in a target insect species, a testament to the high specificity of their olfactory receptor systems. researchgate.net
Research has shown that specific isomers of tetradecadienol are active for particular species. For instance, (Z,E)-9,12-tetradecadien-1-ol has been identified as a major and highly active sex pheromone component for the moth Euzophera pyriella. researchgate.net Electroantennogram (EAG) and field studies confirmed that the (Z,E) configuration at the 9th and 12th positions was the most active structure for this species. researchgate.net Similarly, a blend including (Z9,E12)-tetradeca-9,12-dien-1-ol was found to be an attractant for the persimmon bark borer, Euzophera batangensis, a closely related species. researchgate.net
The importance of stereochemistry is a recurring theme. The (Z,E) configuration is often crucial for the molecule to fit precisely into the olfactory receptors of the target insect, thereby triggering a behavioral response. For many Lepidopteran species, the biosynthesis of these compounds is precisely controlled to produce a specific blend of isomers, as the presence of other isomers can sometimes act as inhibitors, reducing the attractiveness of the pheromone blend. researchgate.netwiley.com
The table below illustrates how different positional and geometric isomers of tetradecadienol and its acetate (B1210297) derivatives exhibit specificity for different insect species, highlighting the profound impact of double bond placement and configuration.
| Compound Name | Double Bond Positions & Configuration | Target Insect Species | Reference |
| (Z,E)-9,12-Tetradecadien-1-ol | 9(Z), 12(E) | Euzophera pyriella, Plodia interpunctella | researchgate.netopenagrar.de |
| (Z,E)-9,12-Tetradecadienyl acetate | 9(Z), 12(E) | Ephestia kuehniella, Hypsipyla grandella | openagrar.de |
| (Z,E)-9,11-Tetradecadienyl acetate | 9(Z), 11(E) | Spodoptera litura | wiley.com |
| (9Z,11E)-Tetradecadien-1-ol | 9(Z), 11(E) | Component tested on Dioryctria abietivorella (no significant effect) | usda.gov |
| (Z,Z)-9,11-Tetradecadienol | 9(Z), 11(Z) | Lampronia capitella | wiley.com |
| (3E,8Z)-3,8-Tetradecadienyl acetate | 3(E), 8(Z) | Moth attractant | google.com |
| (8Z,11Z)-8,11-Tetradecadienyl acetate | 8(Z), 11(Z) | Moth attractant | google.com |
This table is interactive and can be sorted by column.
Influence of Terminal Functional Groups on Biological Efficacy (e.g., alcohol vs. acetate)
For many moth species, the pheromone is not a single compound but a blend of two or more, often including the alcohol and its corresponding acetate. csic.esopenagrar.de The ratio of these components is frequently species-specific and crucial for optimal attraction. For example, the pheromone for the Indianmeal moth, Plodia interpunctella, includes both (Z,E)-9,12-tetradecadien-1-ol and (Z,E)-9,12-tetradecadienyl acetate. openagrar.de Varying the ratio of these two compounds can modulate the attractiveness for different species, such as the Mediterranean flour moth and tobacco moth, which respond to the same components but in different proportions. openagrar.de
In the case of Euzophera pyriella, the alcohol (Z,E)-9,12-tetradecadien-1-ol was identified as the major, highly active component. researchgate.net Other related compounds with different functional groups, such as (Z)-9-tetradecenyl acetate (Z9-14:Ac) and (Z,E)-9,12-tetradecadienyl acetate (Z9E12-14:Ac), did not elicit significant EAG responses or attract many males in field tests, demonstrating the primary importance of the alcohol group for this particular species. researchgate.net Conversely, for the fir coneworm Dioryctria abietivorella, the acetate (9Z,11E)-tetradecadien-1-yl acetate is a key pheromone component, while the addition of the corresponding alcohol (9Z,11E-14:OH) to the blend had no significant effect on trap catches. usda.gov
The following table summarizes the biological activity of different functional group derivatives for selected species.
| Base Structure | Functional Group | Resulting Compound | Biological Efficacy in Target Species | Reference |
| (Z,E)-9,12-Tetradecadienyl | Alcohol | (Z,E)-9,12-Tetradecadien-1-ol | Major attractant for Euzophera pyriella; Component for Plodia interpunctella | researchgate.netopenagrar.de |
| (Z,E)-9,12-Tetradecadienyl | Acetate | (Z,E)-9,12-Tetradecadienyl acetate | Low activity for E. pyriella; Key attractant for Ephestia kuehniella | researchgate.netopenagrar.de |
| (Z,E)-9,11-Tetradecadienyl | Acetate | (9Z,11E)-Tetradecadienyl acetate | Key attractant for Dioryctria abietivorella | usda.gov |
| (Z,E)-9,11-Tetradecadienyl | Alcohol | (9Z,11E)-Tetradecadien-1-ol | No significant effect on D. abietivorella attraction | usda.gov |
| (Z,E)-9,11-Tetradecadienyl | Aldehyde | (9Z,11E)-Tetradecadienal | No significant effect on D. abietivorella attraction | usda.gov |
This table is interactive and can be sorted by column.
Comparative Analysis with Other Dienol Pheromones and Analogues for Insect Specificity
The specificity of insect attraction is often achieved through unique blends of pheromone components, where the presence, absence, or ratio of specific dienols and their analogues defines the chemical signal for a particular species. researchgate.netcsic.es Comparing Tetradeca-7,9-dien-1-ol and other tetradecadienols with different dienol pheromones and structural analogues reveals the fine-tuning of chemical communication in insects.
While (Z,E)-9,12-tetradecadien-1-ol is a key pheromone for species like Euzophera pyriella, other insects utilize different dienols. researchgate.net For example, the grapevine moth, Lobesia botrana, uses (7E,9Z)-dodeca-7,9-dienyl acetate (a C12 dienyl acetate) as its major pheromone component. eje.czeje.cz The difference in chain length (C14 vs. C12) and the positions of the double bonds are sufficient to ensure species specificity.
Structural analogues, which are molecules with similar structures to the natural pheromone, can have varied effects. They may be inactive, weakly attractive, or even inhibitory, blocking the response to the actual pheromone. eje.cz For instance, in studies of L. botrana, ketone analogues such as (9E,11Z)-tetradeca-9,11-dien-2-one were found to significantly reduce male response to the natural pheromone blend. eje.czeje.cz This antagonistic effect highlights how changes beyond the double bond position and functional group, such as the introduction of a ketone, can disrupt chemical communication.
In field trials for Dioryctria abietivorella, whose primary pheromone is (9Z,11E)-tetradecadien-1-yl acetate, the addition of the closely related isomer (9Z,12E)-tetradecadien-1-yl acetate did not enhance or inhibit trap catches. usda.gov This indicates that for D. abietivorella, the olfactory system is highly specific to the 9,11-diene structure, and the 9,12-diene analogue is effectively ignored. In contrast, for Euzophera pyriella, binary mixtures of its primary pheromone, (Z,E)-9,12-tetradecadien-1-ol, with another identified compound, (Z)-8-dodecenyl acetate, were active but did not trap significantly more moths than the primary pheromone alone. researchgate.net This suggests that (Z,E)-9,12-tetradecadien-1-ol is the crucial component for attraction. researchgate.net
This high degree of specificity, governed by chain length, double bond geometry and position, and functional groups, is a cornerstone of how numerous insect species can coexist without cross-attraction, ensuring reproductive success. researchgate.netcsic.es
Advanced Research Directions and Future Perspectives in Tetradeca 7,9 Dien 1 Ol Research
Exploration of Novel and Greener Synthetic Routes
The chemical synthesis of specific isomers of long-chain diene alcohols like Tetradeca-7,9-dien-1-ol presents considerable challenges, particularly in achieving high stereoselectivity in a cost-effective and environmentally friendly manner. Traditional synthetic methods often involve multiple steps, expensive catalysts, and the production of hazardous waste. Future research is increasingly focused on developing novel and greener synthetic strategies.
One promising approach involves leveraging stereodirectional cross-coupling reactions. For instance, the synthesis of the related pheromone, (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate (B1210297), has been achieved with high isomer purity (82–96%) through the cross-coupling of alkynyl cuprates with crotyl halides. This methodology demonstrates the potential for creating specific geometric isomers, which is critical for biological activity.
Another avenue of exploration is the development of efficient, multi-step syntheses from readily available and inexpensive starting materials. A patented method for producing (E,Z)-7,9-dodecadienyl-1-acetate, the pheromone of the European grapevine moth, showcases a two-step process with excellent yields and selectivity greater than 70%. google.com This was achieved by transforming 2-hexenal into a novel diethyl-hexa-1,3-dien-1-yl-phosphate intermediate, which was then coupled with an organomagnesium compound in the presence of an iron-based catalytic system. google.com Adapting such catalytic systems to the synthesis of this compound could provide a more sustainable and economical production route compared to traditional methods.
Future research will likely focus on:
Catalyst Development: Investigating new, non-toxic, and earth-abundant metal catalysts (e.g., iron, copper) to replace expensive and toxic heavy metals like palladium.
One-Pot Syntheses: Designing multi-reaction sequences that can be carried out in a single reaction vessel to reduce solvent waste, energy consumption, and purification steps.
Flow Chemistry: Utilizing microreactor technology for continuous production, which can offer better control over reaction parameters, improved safety, and higher yields of the desired isomer.
Deeper Understanding of Pheromone Receptor Binding and Activation Mechanisms
The biological activity of this compound is initiated by its interaction with specific olfactory receptors (ORs) located on the antennae of a target insect. A profound understanding of the binding and activation mechanisms at a molecular level is crucial for designing more effective and species-specific pest management tools.
Pheromones are detected by ORs, which are typically seven-transmembrane domain proteins. The binding of a specific pheromone molecule to an OR is thought to induce a conformational change in the receptor, initiating a signal transduction cascade that leads to the depolarization of the olfactory neuron and a behavioral response in the insect.
Research on related pheromones has provided insight into this process. In the moth Epinotia tedella, electrophysiological studies have identified specialized male receptor cells that are activated by (Z,Z)-7,9-dodecadienyl acetate and its corresponding alcohol, (Z,Z)-7,9-dodecadien-1-ol, respectively. nih.gov This indicates that even subtle changes in the functional group of the pheromone molecule necessitate distinct receptors.
Future research in this area should aim to:
Identify and Characterize Receptors: Deorphanize the specific receptors for this compound in relevant insect species. This involves gene expression analysis in antennal tissue and functional screening of candidate receptors in heterologous systems (e.g., Xenopus oocytes or human cell lines).
Structural Biology Studies: Determine the three-dimensional structure of the pheromone-receptor complex using techniques like X-ray crystallography or cryo-electron microscopy. This would reveal the precise molecular interactions that govern binding specificity.
Computational Modeling: Employ molecular docking and simulation studies to predict how different isomers of this compound and its analogs interact with the receptor's binding pocket. This can guide the design of novel agonists or antagonists for behavior manipulation.
| Research Objective | Key Techniques | Expected Outcome |
| Receptor Identification | Transcriptomics, qPCR, Heterologous Expression | Identification of the specific olfactory receptor gene(s) for this compound. |
| Structural Analysis | X-ray Crystallography, Cryo-EM | High-resolution 3D structure of the pheromone-receptor complex. |
| Binding Site Mapping | Site-Directed Mutagenesis, Molecular Docking | Understanding of the key amino acid residues involved in pheromone binding and receptor activation. |
Innovations in Bioproduction and Sustainable Synthesis Methodologies
The high cost and environmental impact of chemical synthesis have spurred research into biological production methods for insect pheromones. nih.gov Metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae, offers a promising platform for the sustainable and scalable production of this compound.
A successful blueprint for this approach is the bioproduction of (Z,E)-9,12-tetradecadienyl acetate (ZETA), the pheromone of several major pest species. nih.gov Researchers engineered a biosynthetic pathway in yeast by introducing a set of genes from various sources:
A Z9-desaturase to introduce the first double bond into a fatty acid precursor.
A novel E12-desaturase (mined from the pheromone gland transcriptome of the almond moth, Ephestia cautella) to create the second double bond.
A fatty acyl reductase to convert the resulting diene-acyl-CoA into the alcohol, (Z,E)-9,12-tetradecadien-1-ol.
An acetyltransferase to produce the final acetate ester. nih.gov
This engineered yeast strain was able to efficiently produce the ZETA pheromone from a simple fatty acid precursor. nih.gov This strategy is directly adaptable for the production of this compound. The key would be to identify and incorporate the specific desaturases (a Δ7 and a Δ9 desaturase) and a suitable fatty acyl reductase capable of producing the target molecule.
Future innovations will likely involve:
Enzyme Prospecting: Mining the genomes and transcriptomes of insects that naturally produce this compound to discover the specific enzymes (desaturases, reductases) involved in its biosynthesis.
Pathway Optimization: Using synthetic biology tools to optimize the expression levels of the biosynthetic genes and enhance the metabolic flux towards the target pheromone, minimizing the production of byproducts.
Alternative Chassis Organisms: Exploring other production platforms, such as oleaginous yeasts or photosynthetic cyanobacteria, which may offer advantages in terms of precursor supply and cost reduction.
Plant-based Production: Investigating the possibility of engineering oilseed crops to produce pheromone precursors in their seed oil, which could dramatically lower production costs for large-scale agricultural applications.
Expanded Applications in Insect Behavioral Manipulation for Diverse Ecological Contexts
The primary application of insect pheromones is in integrated pest management (IPM) through strategies like mating disruption, mass trapping, and population monitoring. While the acetate form, (Z,E)-9,12-tetradecadien-1-ol acetate, is used to control pests like the Beet Armyworm, the alcohol itself, (Z,E)-9,12-Tetradecadien-1-ol, has been identified as the major sex pheromone component for the pear pest Euzophera pyriella and can be used for monitoring its populations. researchgate.netepa.gov
The future application of this compound will depend on identifying the insect species that use it as their primary pheromone. Once identified, its use can be expanded beyond simple monitoring to more sophisticated behavioral manipulation techniques.
Future research should focus on:
Pheromone Identification in New Species: Screening for the presence of this compound in the pheromone glands of unstudied insect pests, particularly those where current control methods are failing.
"Lure and Kill" and "Push-Pull" Strategies: Developing strategies that combine the attractive properties of the pheromone with insecticides or entomopathogens ("lure and kill") or pair it with repellent compounds to actively manage insect distribution in a field ("push-pull").
Conservation and Biodiversity: Using synthetic pheromones to monitor populations of rare or endangered insect species, providing valuable data for conservation efforts without the need for invasive trapping methods.
Pollinator Management: Investigating whether related compounds could be used to attract and manage beneficial insects, such as pollinators, to improve crop yields in specific agricultural systems. The ecological context is critical, as the effectiveness of a pheromone can be influenced by factors such as habitat, host plant volatiles, and the presence of predators.
By expanding the scope of research into these advanced areas, the full potential of this compound and related compounds as powerful tools for pest management, ecological research, and conservation can be realized.
Q & A
Q. How should conflicting safety classifications between similar compounds (e.g., Tetradecanol vs. This compound) be addressed in grant proposals?
- Methodological Answer : Emphasize compound-specific hazard assessments. For instance, while saturated alcohols (e.g., Tetradecanol) may lack hazard labels, unsaturated derivatives require toxicity screening (e.g., Ames test for mutagenicity) . Justify protocols using OECD guidelines or RIFM frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
